molecular formula C11H15NO B2612346 (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol CAS No. 2229437-25-4

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Cat. No.: B2612346
CAS No.: 2229437-25-4
M. Wt: 177.247
InChI Key: WOVJCJBYVTTWPL-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol, with CAS Registry Number 2229437-25-4, is a chemical compound belonging to the tetrahydroquinoline class . It has a molecular formula of C 11 H 15 NO and a molecular weight of 177.24 g/mol . The compound features a hydroxymethyl group attached to the core structure, making it a potential building block or intermediate in organic synthesis and medicinal chemistry research. While specific research applications for this exact compound are not detailed in the available literature, tetrahydroquinoline derivatives, in general, are a significant scaffold in scientific research . Related compounds in this family are frequently investigated for their diverse biological activities and are common intermediates in the synthesis of more complex molecules . Researchers value these structures for their potential in developing new pharmacological tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(3-methyl-2,4-dihydro-1H-quinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(8-13)6-9-4-2-3-5-10(9)12-7-11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVJCJBYVTTWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as the use of metal hydrides for reduction may be employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 3-Methyl-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: 3-Methyl-1,2,3,4-tetrahydroquinolin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neurodegenerative diseases.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or interact with receptors in the nervous system . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives
  • (3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol (C10H13NO): This structural isomer replaces the quinoline nitrogen with an isoquinoline system (N in the second ring).
  • Impact: Isoquinoline derivatives often exhibit distinct pharmacological profiles due to altered aromatic interactions and basicity compared to quinoline analogs.
Substituent Variations
  • 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol (C11H15NO2): Features methoxy (electron-donating) and hydroxyl groups at positions 7 and 6, respectively, enhancing polarity and hydrogen-bonding capacity .
  • 2-(3-Hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate (C12H13NO5): Contains a 1-methyl group, 2,4-dioxo moieties, and an acetate ester, increasing hydrophilicity and metabolic stability .

Functional Group Modifications

Alcohol vs. Carboxamide
  • GPi 688 (C17H16ClN3O3S): A tetrahydroquinoline derivative with a chloro-thienopyrrole carboxamide substituent. The carboxamide group enables hydrogen bonding and enzyme inhibition (e.g., glycogen phosphorylase), contrasting with the target compound’s primary alcohol .
Heterocyclic Additions

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Applications/Properties References
(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol Tetrahydroquinoline 3-methyl, 3-hydroxymethyl C10H13NO Building block for synthesis
(3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol Tetrahydroisoquinoline 3-hydroxymethyl (S-configuration) C10H13NO Chiral intermediate
GPi 688 Tetrahydroquinoline Chloro, thienopyrrole carboxamide C17H16ClN3O3S Glycogen phosphorylase inhibitor
7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol Tetrahydroisoquinoline 7-methoxy, 1-methyl, 6-hydroxy C11H15NO2 Structural analog
2-(3-Hydroxy-1-methyl-2,4-dioxo-tetrahydroquinolin-3-yl)acetate Tetrahydroquinoline 1-methyl, 2,4-dioxo, 3-acetate C12H13NO5 Brine shrimp toxicity (LD50: 143 mg/mL)

Key Research Findings

  • Stereochemical Influence: Chiral analogs like (3S)-tetrahydroisoquinolin-3-ylmethanol highlight the importance of configuration in receptor binding, though data on the target compound’s stereochemistry remain unspecified .
  • Toxicity: Quinolinone alkaloids with dioxo groups exhibit significant toxicity in brine shrimp assays, suggesting that substituents like esters or ketones modulate biological effects .

Biological Activity

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline structure with a methyl group and a methanol side chain. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. The structural formula can be represented as follows:

\text{Structure }C_1_1H_{15}N

The biological activity of this compound is hypothesized to involve several biochemical pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Activity Description
Neuroprotective May protect neuronal cells from damage and promote cognitive function.
Anti-inflammatory Exhibits properties that reduce inflammation in various biological models.
Antimicrobial Demonstrated effectiveness against certain bacterial strains in vitro.

Case Studies and Research Findings

  • Neuroprotective Studies:
    • A study conducted on animal models indicated that administration of this compound led to significant improvements in memory retention and reduced neuronal apoptosis in models of neurodegenerative diseases .
  • Anti-inflammatory Effects:
    • In vitro experiments revealed that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory disorders .
  • Antimicrobial Activity:
    • A recent study tested the compound against various bacterial strains and found it effective against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the best practices for reporting crystallographic data to ensure reproducibility?

  • Methodological Answer : Deposit CIF files in public databases (e.g., CCDC) and report full refinement details (R-factors, residual density) using SHELXL conventions . Disclose twinning or disorder parameters, as seen in ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate .

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